REACTION_SMILES
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[CH3:1][n:2]1[n:3][cH:4][c:5](-[c:7]2[cH:8][cH:9][c:10]([CH3:13])[cH:11][cH:12]2)[cH:6]1.[K+:19].[Mn:14](=[O:15])([O-:16])(=[O:17])=[O:18].[Na+:21].[OH-:20]>>[CH3:1][n:2]1[n:3][cH:4][c:5](-[c:7]2[cH:8][cH:9][c:10]([C:13]([OH:15])=[O:20])[cH:11][cH:12]2)[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(-c2cnn(C)c2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn](=O)(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cn1cc(-c2ccc(C(=O)O)cc2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |